1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine
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Overview
Description
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine is a complex organic compound that features a morpholine ring, a pyridine ring, a thiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then linked together through a series of condensation and substitution reactions. Common reagents used in these reactions include:
Morpholine: Used to introduce the morpholine ring.
Pyridine derivatives: Used to form the pyridine ring.
Thiazole derivatives: Used to introduce the thiazole ring.
Pyrrole derivatives: Used to form the pyrrole ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine
- 2-(morpholin-4-yl)pyridin-3-ylmethanol
- 1-(1,3-thiazol-2-yl)pyrrol-2-ylmethanamine
Uniqueness
This compound is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-15(17(20-5-1)22-8-10-24-11-9-22)13-19-14-16-4-2-7-23(16)18-21-6-12-25-18/h1-7,12,19H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSYPMGSKLXKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=CN3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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